molecular formula C10H11NO2 B13608692 rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B13608692
M. Wt: 177.20 g/mol
InChI Key: HBCGNGXLGBFWSI-NUMRIWBASA-N
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Description

rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: is a complex organic compound with a unique structure. It belongs to the class of isoindole derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, including cyclization and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions like temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials. Its versatility and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. Understanding these mechanisms is crucial for harnessing the compound’s potential in scientific and medical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione stands out due to its specific structural features and reactivity. Its unique combination of functional groups and stereochemistry provides distinct advantages in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C10H11NO2/c1-10-6-3-2-5(4-6)7(10)8(12)11-9(10)13/h2-3,5-7H,4H2,1H3,(H,11,12,13)/t5-,6+,7+,10+/m1/s1

InChI Key

HBCGNGXLGBFWSI-NUMRIWBASA-N

Isomeric SMILES

C[C@]12[C@@H]3C[C@H]([C@H]1C(=O)NC2=O)C=C3

Canonical SMILES

CC12C3CC(C1C(=O)NC2=O)C=C3

Origin of Product

United States

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